Cinchophen

描述

Historical Context and Early Research Directions

The story of cinchophen begins in the late 19th and early 20th centuries, a period of significant advancement in synthetic chemistry and medicine. Its discovery and initial applications laid the groundwork for future research into its mechanisms and, ultimately, its toxicity.

This compound, with the chemical name 2-phenylquinoline-4-carboxylic acid, was first synthesized in 1887 by Doebner and Gieseke. ncats.io However, it was not until 1908 that it was introduced into the medical field by Nicolaier and Dohrn under the trade name Atophan. ncats.io It was initially marketed as a treatment for gout and various forms of arthritis. ncats.iowikipedia.org Its introduction was met with enthusiasm, and it quickly gained popularity as an effective remedy for these conditions. wikipedia.org

The primary therapeutic claim for this compound was its ability to reduce the buildup of uric acid, a key factor in the pathogenesis of gout. wikipedia.org Early 20th-century research focused on this uricosuric effect, investigating how the compound enhanced the renal excretion of urate. nih.gov Studies during this period, such as those conducted in 1911 and 1912, were successful in isolating this compound metabolites from human urine, contributing to the understanding of its pharmacological action. wikipedia.org The efficacy of this compound in lowering uric acid levels made it a cornerstone of gout management during its time. wikipedia.orgnih.gov

Despite its therapeutic benefits, reports of adverse effects associated with this compound began to emerge. While milder toxic side-actions were noted in the literature from 1913 onwards, the first case of severe toxic hepatitis linked to Atophan was reported in 1923 by Worster-Drought. acpjournals.org This case was a critical turning point, drawing attention to the serious risks of the drug. acpjournals.org The first recorded fatality occurred in 1925. wikipedia.org

Throughout the 1920s, an increasing number of clinical observations documented severe liver damage, including jaundice and cirrhosis, in patients treated with this compound. wikipedia.orgacpjournals.org By 1932, it was noted that approximately half of all patients experienced some form of toxic effect, and at least 32 different drugs containing this compound or its derivatives were available on the market. wikipedia.org The growing body of evidence on its hepatotoxicity led to its eventual withdrawal from human use in most countries during the 1930s, as it was deemed too dangerous. ncats.iowikipedia.org

Timeline of this compound's Rise and Fall

| Year | Event |

|---|---|

| 1887 | This compound first synthesized by Doebner & Gieskel. ncats.io |

| 1908 | Introduced into medicine as Atophan for gout and arthritis treatment. ncats.iowikipedia.org |

| 1911-1912 | Successful isolation of this compound metabolites from human urine. wikipedia.org |

| 1923 | First reported case of toxic hepatitis due to Atophan. wikipedia.orgacpjournals.org |

| 1925 | First recorded fatality associated with this compound use. wikipedia.org |

The case of this compound-induced toxicity became a significant topic of study. In 1948, W.C. Hueper published a critical review of this compound (atophan) in the journal Medicine. nih.gov This comprehensive review synthesized the available knowledge about the drug's adverse effects and solidified its place in the literature as a classic example of drug-induced toxicity. nih.gov

Significance in Pharmaceutical History and Toxicology

The history of this compound holds a significant place in the development of pharmaceutical sciences and toxicology. It serves as a stark reminder of the potential for unforeseen and severe adverse drug reactions. The widespread use of this compound followed by the discovery of its hepatotoxicity highlighted the need for more rigorous pre-market safety testing and post-market surveillance of new drugs. This episode contributed to the evolution of drug regulation and the establishment of more stringent safety standards for pharmaceuticals.

In the field of toxicology, this compound remains a key compound for studying the mechanisms of drug-induced liver injury (DILI). wikipedia.org Despite early experiments to understand its pharmacology, the precise mechanism of how this compound induces liver damage remained unclear for a long time. wikipedia.org Its legacy continues in toxicological research as a model compound for investigating idiosyncratic drug reactions and the complex interplay between chemical structure, metabolism, and individual susceptibility to toxicity.

Current Academic Relevance and Research Gaps

While no longer used in humans, this compound continues to be a subject of academic research. Current studies often focus on its derivatives and analogues, exploring their potential as antimicrobial agents or for other therapeutic applications, albeit with a strong emphasis on avoiding the toxicity associated with the parent compound. psu.edumdpi.com For instance, research has been conducted on Schiff bases of this compound to evaluate their antimicrobial activity. psu.edu

A significant research gap remains in fully elucidating the precise molecular mechanisms underlying this compound-induced hepatotoxicity. Understanding why some individuals were more susceptible to its toxic effects is another area that warrants further investigation. Modern research tools, including genomics and proteomics, could potentially shed more light on the genetic and metabolic factors that predispose individuals to this compound-induced liver injury. Furthermore, while this compound itself is too toxic for human use, its chemical scaffold may still inspire the design of new compounds with therapeutic potential, provided that the toxicophores can be identified and eliminated.

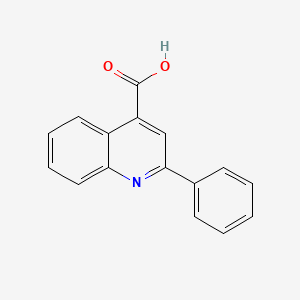

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRMTPPVNRALON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040705 | |

| Record name | Cinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

RAPIDLY LOSES WATER OF CRYSTALLIZATION ON EXPOSURE TO AIR; SOL IN WATER, ALC; PRACTICALLY INSOL IN ETHER /LITHIUM SALT OCTAHYDRATE/, SOLUBLE IN HOT ALCOHOL, ALKALI; SLIGHTLY SOL IN HOT ACETONE, HOT BENZENE; INSOLUBLE IN PETROLEUM ETHER, WATER, 1 G DISSOLVES IN ABOUT: 400 ML CHLOROFORM, 100 ML ETHER, 120 ML ALCOHOL | |

| Record name | CINCHOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM METHANOL OR DILUTED ALCOHOL, WHITE OR YELLOWISH CRYSTALS OR POWDER, SMALL, WHITE, NEEDLE-LIKE CRYSTALS | |

CAS No. |

132-60-5 | |

| Record name | 2-Phenyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchophen [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchophen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y533Z02M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINCHOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

218 °C | |

| Record name | CINCHOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization

Classic Synthesis Routes

Traditional methods for synthesizing the quinoline (B57606) core of cinchophen are characterized by well-established, named reactions that have been foundational in heterocyclic chemistry.

The Doebner reaction is a classic method for preparing quinoline-4-carboxylic acids. wikipedia.org In the context of this compound, this reaction involves the condensation of aniline, benzaldehyde, and pyruvic acid. psu.educambridge.org The process is typically carried out by heating the three components in an ethanol solution. psu.eduhakon-art.com

The reaction mechanism is believed to proceed through one of two primary pathways. One proposed mechanism begins with an aldol condensation between the enol form of pyruvic acid and benzaldehyde, which then reacts with aniline via a Michael addition. Subsequent intramolecular cyclization and dehydration yield the final quinoline structure. wikipedia.org An alternative pathway suggests the initial formation of a Schiff base from aniline and benzaldehyde, which then reacts with the enol of pyruvic acid, followed by cyclization and dehydration. wikipedia.orgcambridge.org

Table 1: Doebner Synthesis of this compound - Reactants and Conditions

| Reactant | Role | Typical Solvent | Condition |

|---|---|---|---|

| Aniline | Amine source | Ethanol | Reflux |

| Benzaldehyde | Aldehyde source | Ethanol | Reflux |

The Pfitzinger reaction provides an alternative route to substituted quinoline-4-carboxylic acids. This reaction utilizes isatin or its derivatives and a carbonyl compound in the presence of a strong base, such as potassium hydroxide. wikipedia.org It is a convenient one-pot synthesis for this class of compounds.

The mechanism of the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin by the base, which opens the ring to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with a carbonyl compound (a ketone or aldehyde) to form an imine, which is in equilibrium with its enamine tautomer. The enamine subsequently undergoes an intramolecular cyclization, followed by dehydration, to yield the final quinoline-4-carboxylic acid product. wikipedia.org

This method is highly versatile for creating a variety of substituted quinoline-4-carboxylic acids, as different carbonyl compounds can be employed to introduce various substituents onto the quinoline ring. researchgate.net The reaction is particularly effective with enolizable ketones, which readily condense with isatin in the strongly alkaline medium.

Modern Synthetic Approaches and Innovations

Contemporary synthetic strategies for this compound often focus on improving efficiency, reducing reaction times, and employing more environmentally benign conditions compared to classic routes.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. scholarsresearchlibrary.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purity by minimizing the formation of side products. scholarsresearchlibrary.comnih.gov

In the synthesis of related heterocyclic systems like quinazolines and quinazolinones, microwave heating has been shown to be highly effective, particularly in multi-component reactions. researchgate.netnih.govnih.gov For instance, quinazolinone synthesis from 2-aminobenzamide and alcohols under microwave irradiation in the presence of a copper catalyst was achieved in high yields. nih.gov This technology offers a significant advantage over conventional heating methods, which may require significantly longer reaction times for lower yields. nih.gov While specific detailed reports on the microwave-catalyzed synthesis of this compound itself are less common, the principles successfully applied to similar quinoline and quinazolinone structures suggest its high potential for this application. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Yield | Often lower | Often higher |

| Side Products | More likely | Less likely |

The choice of solvent can significantly impact the yield and purity of this compound in its synthesis. While ethanol is the traditional solvent for the Doebner reaction, research has explored other options. psu.eduhakon-art.com

Methanol has been identified as a potentially superior solvent in some cases. guidechem.com Experiments have also shown that using a 50% aqueous solution of pyruvic acid, resulting in an effective solvent of 83% alcohol, can produce yields as high as 62.5%, which is economically significant for industrial production. guidechem.com

Conversely, other solvents have proven less effective. The use of non-polar solvents like benzene was unsatisfactory as their odor was difficult to remove from the final product. guidechem.com Diethyl ether was also found to be unsuitable; its low boiling point made the reaction difficult to control, causing the product to precipitate prematurely and preventing the reaction from proceeding to completion. guidechem.com Direct condensation of the reactants in the absence of a solvent has also been explored. guidechem.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₆H₁₁NO₂ |

| Aniline | C₆H₇N |

| Benzaldehyde | C₇H₆O |

| Pyruvic acid | C₃H₄O₃ |

| Ethanol | C₂H₅OH |

| Isatin | C₈H₅NO₂ |

| Potassium hydroxide | KOH |

| Methanol | CH₃OH |

| Diethyl ether | (C₂H₅)₂O |

| Benzene | C₆H₆ |

| 2-aminobenzamide | C₇H₈N₂O |

This compound Derivatives and Analogs

The modification of the this compound structure has been a key strategy for developing new chemical entities with potentially enhanced pharmacological profiles. These modifications range from simple functional group transformations at the carboxylic acid moiety to the construction of complex hybrid molecules incorporating other heterocyclic systems.

Synthesis of Quinoline-4-carboxylic Acid Derivatives

The synthesis of the core 2-phenylquinoline-4-carboxylic acid structure and its substituted variants is primarily achieved through well-established named reactions. The Doebner reaction is a cornerstone in this field, involving a three-component condensation of an aniline, an aldehyde (like benzaldehyde), and pyruvic acid. nih.govfrontiersin.orgresearchgate.net For instance, this compound itself can be synthesized by refluxing pyruvic acid, benzaldehyde, and aniline in an ethanol medium. nih.gov

Another powerful method is the Pfitzinger reaction, which utilizes an isatin and a carbonyl compound containing an α-methylene group. frontiersin.orgnih.gov This reaction is particularly valuable for creating analogs with different substituents on the quinoline ring, as demonstrated in the synthesis of various 2-arylquinoline-4-carboxylic acids. frontiersin.org

Schiff bases, characterized by the imine or azomethine group (-C=N-), represent a significant class of this compound derivatives. Their synthesis typically begins with the activation of the carboxylic acid group of this compound.

A common synthetic route involves the following steps:

Synthesis of this compound (I) : Prepared using the Doebner synthesis from pyruvic acid, aniline, and benzaldehyde. nih.gov

Formation of this compound Acid Chloride (II) : this compound is treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to convert the carboxylic acid to the more reactive acid chloride. nih.gov

Amide Formation (III) : The acid chloride is then reacted with ammonia to produce 2-phenylquinoline-4-carboxamide. nih.gov

Reduction to Amine (IV) : The amide is reduced to the corresponding amine, 4-(aminomethyl)-2-phenylquinoline, using a strong reducing agent like lithium aluminum hydride (LAH). nih.gov

Schiff Base Formation (V) : Finally, the amine is condensed with various aromatic or heterocyclic aldehydes in a suitable solvent, such as methanol, to yield the target Schiff bases. nih.gov

This multi-step process allows for the introduction of a wide variety of substituents on the aldehyde component, leading to a library of diverse Schiff base derivatives. nih.gov

This compound hydrazide (2-phenylquinoline-4-carbohydrazide) is a key intermediate for the synthesis of various heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. The synthesis starts with the esterification of this compound, followed by reaction with hydrazine.

The general synthetic pathway is as follows:

Esterification : this compound is converted to its ethyl ester, ethyl 2-phenylquinoline-4-carboxylate, typically by refluxing in ethanol with a catalytic amount of sulfuric acid.

Hydrazide Formation : The resulting ester is then reacted with hydrazine hydrate in ethanol to yield 2-phenylquinoline-4-carbohydrazide.

This carbohydrazide is a versatile building block. For example, it can be condensed with various aromatic aldehydes to form N'-arylidene-2-phenylquinoline-4-carbohydrazides. Furthermore, reaction with compounds like phenyl isothiocyanate leads to the formation of thiosemicarbazide derivatives, which can be cyclized to form other heterocyclic systems. Hydrazide-hydrazones are important intermediates in these transformations.

The fusion of a benzofuran moiety to the this compound scaffold has been explored to generate hybrid molecules. The Pfitzinger reaction is the primary method employed for synthesizing these analogues.

The synthesis involves the condensation of a substituted isatin with a 2-acetylbenzofuran derivative in a basic medium, such as an alcoholic potassium hydroxide solution. This reaction directly constructs the quinoline-4-carboxylic acid ring system with the benzofuran group at the 2-position.

For example, reacting 2-acetylbenzofuran with various isatins (e.g., isatin, 5-bromoisatin) yields compounds like 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid and 2-(1-benzofuran-2-yl)-6-bromoquinoline-4-carboxylic acid. These carboxylic acids can be further esterified by reacting with different alcohols in the presence of an acid catalyst to produce a range of ester derivatives.

Table 1: Synthesis of Benzofuran-Cinchophen Analogues via Pfitzinger Reaction

| Isatin Reactant | Carbonyl Reactant | Resulting this compound Analogue |

| Isatin | 2-acetylbenzofuran | 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid |

| 5-Bromoisatin | 2-acetylbenzofuran | 6-Bromo-2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid |

| 5-Chloroisatin | 2-acetylbenzofuran | 6-Chloro-2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid |

The synthesis of isochroman-4-one derivatives directly from a this compound or 2-phenylquinoline-4-carboxylic acid precursor is not a widely documented synthetic route in the reviewed chemical literature. Research has focused on other derivatizations of the this compound scaffold.

Structural Modifications for Improved Pharmacological Profiles

The primary motivation for synthesizing this compound derivatives is the exploration of new pharmacological activities and the enhancement of existing ones. Structural modification is a key strategy in drug discovery to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

For this compound and its analogs, modifications are designed to interact with specific biological targets.

Schiff Bases : The introduction of the azomethine group in Schiff bases is a common strategy in medicinal chemistry. This functional group can be crucial for binding to biological targets, and the variety of aldehydes used allows for fine-tuning of steric and electronic properties. nih.gov

Benzofuran Hybrids : The incorporation of a benzofuran nucleus, a privileged scaffold in its own right, aims to combine the biological activities associated with both quinoline and benzofuran rings into a single molecule. This can lead to compounds with novel or synergistic effects.

Ester and Amide Derivatives : Conversion of the carboxylic acid to esters and amides alters the compound's polarity, lipophilicity, and hydrogen bonding capabilities. These changes can significantly impact how the molecule interacts with cell membranes and biological receptors, potentially leading to improved absorption and distribution.

By systematically altering the structure of this compound—be it at the carboxylic acid group, the phenyl ring, or the quinoline nucleus itself—researchers aim to develop novel compounds with more potent and selective biological actions.

Pharmacological Investigations of Cinchophen and Its Derivatives

Historical Pharmacological Studies (pre-1930s)

Cinchophen, also known as 2-phenylquinoline-4-carboxylic acid, was first synthesized in 1887 and entered the medical field in 1908 under the trade name Atophan as a treatment for gout. wikipedia.orgncats.io Its introduction marked a significant development in the management of this condition, as it was found to be highly effective at reducing the buildup of uric acid. wikipedia.org Early pharmacological studies quickly established its prominence, and by the 1920s, it had become a popular medication for both gout and other forms of arthritis. wikipedia.org

Research during this period focused on understanding its behavior in the body. Key studies in 1911 and 1912 were successful in isolating various metabolites of this compound from human urine, providing the first insights into its metabolic fate. wikipedia.org Clinically, it was noted for acting more rapidly than colchicum, another gout treatment of the era. nih.gov The use of this compound in humans largely ceased in the 1930s. wikipedia.orgncats.io However, it continues to be used in veterinary medicine, often in combination with prednisolone (B192156), for treating arthritis in animals. wikipedia.org

Table 1: Historical Timeline of this compound (pre-1930s)

| Year | Event | Significance |

| 1887 | First synthesized by Doebner & Gieskel. wikipedia.org | Marks the initial discovery of the chemical compound. |

| 1908 | Commercially introduced as Atophan. wikipedia.orgncats.io | Begins its clinical use, primarily for treating gout. |

| 1911-1912 | Metabolites isolated from human urine. wikipedia.org | Provided early understanding of its metabolism. |

| 1920s | Becomes a popular medicine for gout and arthritis. wikipedia.org | Widespread clinical use based on its recognized efficacy. |

| 1930s | Use in humans is discontinued (B1498344). wikipedia.org | Marks the end of its primary therapeutic era in human medicine. |

Mechanisms of Action

Subsequent research has focused on elucidating the specific biochemical pathways through which this compound and its derivatives exert their effects.

Uricosuric Activity

This compound's primary historical application was as a uricosuric agent, a substance that increases the excretion of uric acid in the urine. mdpi.comwikipedia.org This action directly addresses the underlying cause of gout, which is characterized by hyperuricemia (high levels of uric acid in the blood) leading to the deposition of urate crystals in joints. wikipedia.org

The mechanism for this effect is centered on the renal tubules. Uricosuric drugs generally act on the proximal tubules in the kidneys, where they interfere with the reabsorption of uric acid from the filtrate back into the blood. wikipedia.orgpharmacy180.com They achieve this by blocking the function of specific transporter proteins. A key transporter in this process is the urate transporter 1 (URAT1), encoded by the gene SLC22A12, which is a central mediator for moving uric acid from the kidney back into the blood. wikipedia.org By inhibiting such transporters, this compound effectively reduces the reabsorption of uric acid, leading to its increased elimination from the body and a subsequent lowering of plasma uric acid levels. mdpi.comwikipedia.org

Anti-inflammatory and Analgesic Properties

Beyond its effects on uric acid, this compound was also valued for its non-steroidal anti-inflammatory and analgesic properties. nih.govmedchemexpress.com This made it useful for treating the symptoms of inflammatory arthritis. wikipedia.org The anti-inflammatory effects of many drugs are often linked to the inhibition of enzymes like cyclooxygenases (COXs) or the modulation of inflammatory mediators such as cytokines. u-shizuoka-ken.ac.jp

Experimental evidence supports this compound's analgesic activity. In a "vinegar writhing" test, a model used to screen for analgesic effects, this compound demonstrated a significant reduction in pain response. mdpi.com This dual action of providing both symptomatic pain relief and addressing inflammation made it a comprehensive treatment for acute gout attacks in its time. nih.gov

Interaction with Metabolic Processes and Enzymes

This compound is known to interact with various metabolic pathways and enzyme systems, primarily in the liver. Early research from the 1940s investigated the effect of this compound on enzymes and metabolic processes. wikipedia.org

One significant interaction involves the hepatic enzyme system responsible for synthesizing vitamin K-dependent blood clotting factors. nih.gov this compound can depress this system, potentially leading to a hypoprothrombinemic effect, which is a reduction in prothrombin levels in the blood. nih.gov Drug metabolism is largely carried out by the cytochrome P450 (CYP) family of enzymes. nih.gov The activity of these enzymes can be altered by genetic factors and interactions with other drugs. nih.gov The therapeutic efficacy of this compound can be diminished when co-administered with certain other drugs, such as thiazide diuretics like hydrochlorothiazide, suggesting an interaction at the level of metabolism or renal transport. drugbank.com

Potential C-Fos Stimulation

There is evidence suggesting that this compound stimulates the expression of the c-Fos proto-oncogene. wikipedia.orgnih.gov The c-Fos protein is a component of the activator protein-1 (AP-1) transcription factor complex, which is involved in regulating cellular responses to a wide array of stimuli, including cell proliferation and differentiation. caymanchem.compatsnap.com

In the nervous system, c-fos expression is rapidly induced in neurons following depolarization and is widely used as a marker for neuronal activation. caymanchem.com A study specifically demonstrated that this compound induces c-Fos expression in corticotropin-releasing hormone (CRH)-secreting cells within the paraventricular nucleus of the hypothalamus in rats. nih.gov The majority of these activated cells were found in the parvicellular subnuclei, indicating a targeted excitation of these specific neuroendocrine cells by the drug. nih.gov This interaction with immediate early genes like c-fos points to a complex mechanism of action that extends to the level of gene regulation within the central nervous system.

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH) by Analogs

While direct inhibition of dihydroorotate dehydrogenase (DHODH) by this compound itself is not well-documented, research into its structural class (quinoline-4-carboxylic acids) and compounds with similar therapeutic applications (anti-inflammatory agents) has established a link to this enzyme. nih.govnih.gov DHODH is a mitochondrial enzyme that catalyzes a critical step in the de novo pyrimidine (B1678525) synthesis pathway. bmj.commdpi.com This pathway is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes, which are key players in autoimmune diseases like rheumatoid arthritis. bmj.comnih.gov

The drug leflunomide, used to treat rheumatoid arthritis, exerts its immunomodulatory and anti-inflammatory effects by having its active metabolite inhibit DHODH. bmj.commdpi.comimmune-system-research.com This inhibition depletes the pyrimidine supply needed for lymphocyte proliferation, thereby dampening the immune response. bmj.comnih.gov

Significantly, research has shown that analogs of this compound, specifically compounds based on the quinoline-4-carboxylic acid scaffold, are potent inhibitors of DHODH. nih.govnih.govacs.org Structure-guided design has led to the development of quinoline-based analogs that effectively inhibit the enzyme at nanomolar concentrations. nih.govnih.gov This suggests that the broader structural class to which this compound belongs is a viable pharmacophore for targeting DHODH, providing a mechanistic link between this enzyme and the anti-inflammatory properties observed with related compounds.

Table 2: Investigated Mechanisms of this compound's Pharmacological Activity

| Mechanism | Effect | Biological System/Target |

| Uricosuric Activity | Increases urinary excretion of uric acid. mdpi.com | Renal proximal tubules, likely via urate transporters (e.g., URAT1). wikipedia.org |

| Anti-inflammatory | Reduces inflammation. | General non-steroidal anti-inflammatory action. medchemexpress.com |

| Analgesic | Reduces pain perception. mdpi.com | Central and peripheral nervous systems. |

| Enzyme Interaction | Depresses synthesis of Vitamin K-dependent clotting factors. nih.gov | Hepatic enzyme systems. nih.gov |

| C-Fos Stimulation | Induces expression of the c-Fos gene. nih.gov | CRH-secreting neurons in the hypothalamus. nih.gov |

| DHODH Inhibition | Analogs inhibit pyrimidine synthesis. nih.govnih.gov | Dihydroorotate Dehydrogenase (DHODH) enzyme. bmj.com |

Inhibition of Cyclooxygenase and Lipoxygenase Pathways by Related NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). nih.govcapes.gov.br There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation. nih.govcapes.gov.bryoutube.com The anti-inflammatory, antipyretic, and analgesic properties of NSAIDs are attributed to the inhibition of COX-2, while the common side effect of gastrointestinal ulceration is linked to the inhibition of COX-1. nih.govyoutube.com

Arachidonic acid can also be metabolized by 5-lipoxygenase (5-LOX) to produce leukotrienes. nih.govcapes.gov.br Leukotrienes, such as LTC4, LTD4, and LTE4, are potent bronchoconstrictors. nih.gov Another leukotriene, LTB4, is a chemotactic agent for leukocytes and contributes to the inflammatory process in the development of gastrointestinal ulcers. nih.govcapes.gov.br

The development of dual inhibitors that target both COX and 5-LOX pathways represents a strategy to enhance anti-inflammatory efficacy while potentially reducing the gastrointestinal side effects associated with traditional NSAIDs. nih.govnih.gov By inhibiting both pathways, these compounds can decrease the production of both prostaglandins and leukotrienes, offering a broader spectrum of anti-inflammatory action. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govgeorgiasouthern.edu For quinoline (B57606) derivatives, including analogs of this compound, SAR studies help to identify the key structural features necessary for their pharmacological effects. nih.govgeorgiasouthern.edu These studies involve synthesizing a series of related compounds with systematic modifications to their chemical structure and then evaluating their biological activity. georgiasouthern.edu

Key structural aspects that are often investigated in the SAR of quinoline derivatives include:

The nature and position of substituents on the quinoline ring: The type of chemical group and where it is attached to the quinoline core can significantly impact activity. nih.gov

The nature of the terminal amine: Modifications to the amine group can influence the compound's interaction with its biological target. nih.gov

The size of the α-substituent: The bulkiness of groups near the core structure can affect binding and efficacy. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms in a molecule can be critical for its biological function. nih.gov

For instance, in the development of antitumor agents based on the quinoline scaffold, SAR analysis has provided valuable insights. One study found that a large, bulky alkoxy substituent at position-7 of the quinoline ring and an amino side chain at position-4 were beneficial for antiproliferative activity. nih.gov The length of the alkylamino side chain also played a role, with two CH2 units being the most favorable for potency. nih.gov

In Vitro and In Vivo Pharmacological Models

Studies in animal models, specifically dogs, have been conducted to understand the effects of this compound on gastric function. Research has shown that a single administration of this compound can lead to a marked increase in gastric secretion. nih.gov However, when larger doses are administered intravenously, gastric secretion significantly decreases. nih.gov Repeated administration of this compound over several days has been observed to cause hemorrhage in the fundic mucosa. nih.gov It was also noted that this compound-induced ulcers can occur even when direct contact between bile and the stomach mucosa is prevented. nih.gov

Animal models are extensively used in osteoarthritis (OA) research to investigate disease mechanisms and to test the efficacy of new treatments. nih.govpainresearch.or.kr Both naturally occurring and surgically-induced models of OA are utilized in various animal species, including dogs, guinea pigs, mice, and rabbits. researchgate.net These models aim to replicate the cartilage degeneration and other pathological features of human OA. painresearch.or.krresearchgate.net For example, surgically induced instability models, such as anterior cruciate ligament transection in dogs, are commonly employed. researchgate.net Additionally, cartilage degeneration can be induced chemically, for instance, through the administration of quinolone antibiotics. researchgate.net

The quinoline ring is a fundamental structural component of many antimalarial drugs. nih.govresearchgate.net Quinine (B1679958), a natural alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria. mdpi.com Subsequently, numerous synthetic quinoline derivatives have been developed, including 4-aminoquinolines like chloroquine (B1663885) and 8-aminoquinolines like primaquine. nih.govmdpi.com These compounds are known to interfere with the parasite's heme metabolism. nih.gov

The emergence of drug-resistant strains of Plasmodium falciparum, the most virulent human malaria parasite, has driven the need for new antimalarial agents. nih.gov Research has focused on chemical modifications of the quinoline nucleus to create analogs with improved potency against both sensitive and resistant parasite strains. nih.gov For example, modifications at the C-3 position of the quinoline ring of chloroquine have been explored, although in one instance, iodination at this position decreased its antimalarial activity. mdpi.com Hybrid molecules that combine the quinoline scaffold with other pharmacophores, such as ferrocene (B1249389) or trioxolanes, have also been synthesized and shown to possess potent antimalarial properties in vitro. nih.govnih.gov

The quinoline scaffold is a privileged structure in medicinal chemistry and has been explored for the development of anticancer agents. researchgate.netmdpi.com Quinoline derivatives have been shown to exhibit a broad spectrum of biological activities, including antitumor effects. researchgate.netmdpi.com

Numerous studies have described the synthesis and in vitro evaluation of novel quinoline derivatives for their antiproliferative activities against various human cancer cell lines. nih.govresearchgate.net For example, a series of quinoline-chalcone hybrids were designed and synthesized, with some compounds showing potent inhibitory activity against MGC-803, HCT-116, and MCF-7 cancer cells. mdpi.com One particular compound, 12e, demonstrated significantly lower IC50 values than the standard chemotherapeutic agent 5-fluorouracil. mdpi.com

Structure-activity relationship studies have been instrumental in guiding the design of these potential antitumor agents. nih.gov Research has indicated that specific substitutions on the quinoline ring can enhance antiproliferative activity. For instance, the presence of a large alkoxy group at position-7 and an amino side chain at position-4 were found to be favorable for activity. nih.gov The length of this side chain was also identified as a critical factor, with a two-carbon linker being optimal. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis in cancer cells. nih.gov

Antibacterial and Antifungal Activities of this compound Derivatives

This compound and its derivatives have been the subject of research for their potential antimicrobial properties. The inherent antimicrobial activity of this compound, a quinoline derivative, has been noted, though its water insolubility presents a challenge. hakon-art.com To address this and potentially enhance efficacy, researchers have synthesized various derivatives, such as Mannich bases, by modifying the carboxylic acid group of this compound. hakon-art.com These modifications aim to increase water solubility and antimicrobial action. hakon-art.com

One study involved synthesizing Mannich bases from this compound amide and evaluating their antibacterial and antifungal activity against several microorganisms using the cup-plate method. hakon-art.com The antibacterial screening was conducted against E. coli, P. aeruginosa, and S. aureus, while antifungal activity was tested against C. albicans and A. niger. hakon-art.com Similarly, other research has focused on creating cinchophenic acid derivatives and testing them against various bacterial and fungal strains. researchgate.net For instance, a series of cinchophenic acid derivatives were synthesized and evaluated for their activity against both gram-positive and gram-negative bacteria, as well as fungal species, using the cup-plate method. researchgate.net

Further investigations into quinoline derivatives have shown a broad spectrum of antimicrobial action. For example, some 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated good antibacterial activity against Staphylococcus aureus. mdpi.com Specifically, compounds 5a₄ and 5a₇ from one study showed notable inhibition, with MIC values of 64 μg/mL against Staphylococcus aureus and 128 μg/mL against Escherichia coli, respectively. mdpi.com The introduction of different substituents to the quinoline structure has been a key strategy in developing new antibacterial agents. mdpi.com

Hybrid molecules incorporating the quinoline structure have also been explored. Quinine-cinchophen ester derivatives have been synthesized and tested for their antibacterial and fungicidal properties. mdpi.com In one study, the this compound derivative of quinine showed antibacterial activity comparable to a reference drug against Bacillus subtilis. mdpi.com Other research has synthesized and tested derivatives of 2-phenyl-chromen-4-one (a flavone (B191248) ring) and their chalcone (B49325) precursors against pathogenic bacteria and fungi, demonstrating that chemical modifications can lead to significant antimicrobial effects. researchgate.net

The search for new antimicrobial agents is driven by the increasing issue of drug resistance. wjbphs.comnih.gov Research into various heterocyclic compounds, including derivatives of triazoles and thiazoles, has shown that specific structural modifications can result in significant activity against strains like Proteus vulgaris, Staphylococcus typhimurium, Klebsiella pneumoniae, and Pseudomonas aeruginosa. wjbphs.com

Table 1: Antibacterial and Antifungal Activity of Selected this compound and Quinoline Derivatives

Anti-hypertensive Activity of Quinoline Structures

The quinoline scaffold is a core component in various compounds investigated for their potential to lower blood pressure. biointerfaceresearch.com Research has demonstrated that derivatives of quinoline and the structurally related quinazoline (B50416) can exhibit significant antihypertensive effects. nih.govjapsonline.com

A study on 8-substituted quinoline derivatives revealed that several compounds possessing a 2-hydroxypropyloxyquinoline moiety displayed excellent antihypertensive activity. jst.go.jpnih.gov Specifically, compounds designated as 13 (8-(3′-piperazino)-2′-hydroxypropyloxyquinoline), 19 (8-(3′-(4″-ethylpiperazino)-2′-hydroxypropyloxyquinoline)), and 20 (8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline) were found to be particularly effective. jst.go.jpnih.gov These compounds were shown to significantly counteract the pressor response induced by adrenaline, suggesting that their antihypertensive action may be linked to beta-blocking properties. jst.go.jpnih.gov The presence of an aryloxypropanolamine group appears to be crucial for this activity. jst.go.jpnih.gov

In a different line of research, a quinoline-appended chalcone derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), was investigated for its ability to inhibit Angiotensin-Converting Enzyme (ACE), a key target in hypertension management. rsc.orgresearchgate.net The study found that incubation of ADMQ with kidney cortex plasma membrane resulted in a considerable antihypertensive effect due to ACE inhibition. rsc.orgresearchgate.net The inhibitory mechanism of ADMQ was found to be comparable to that of captopril, a standard ACE inhibitor. rsc.orgresearchgate.net

Furthermore, studies on quinazoline derivatives, which share a heterocyclic system with quinolines, have also yielded promising antihypertensive agents. A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and screened, with some compounds proving to be as potent as prazosin. nih.gov The nature of the substituent on the piperidine (B6355638) group was found to heavily influence both the potency and duration of the hypotensive action. nih.gov

Table 2: Antihypertensive Activity of Selected Quinoline Derivatives

Anticonvulsant Activity of Derivatives

The quinoline nucleus and related structures have been a focus of research for developing new anticonvulsant agents. biointerfaceresearch.com Studies have evaluated various derivatives for their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. jst.go.jpnih.govnih.gov

A series of 8-substituted quinolines demonstrated that compounds with a 2-hydroxypropyloxyquinoline moiety had notable anticonvulsant properties. jst.go.jpnih.gov Compound 20 (8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsant agent in these studies. jst.go.jpnih.gov In the same series, compounds 13 (8-(3′-piperazino)-2′-hydroxypropyloxyquinoline) and 14 (8-(3′-imidazolo)-2′-hydroxypropyloxyquinoline) also showed very good anticonvulsant activity. jst.go.jpnih.gov Within an ethane (B1197151) series of compounds, 1 (8-(2′-piperazino-ethanoxy)quinoline) and 2 (8-(2′-imidazolo-ethanoxy)quinoline) were the most active. jst.go.jpnih.gov The anticonvulsant effects of some of these compounds are hypothesized to be related to the blockade of Ca²⁺ channels. researchgate.net

Research into quinazolin-4(3H)-one derivatives has also identified compounds with significant anticonvulsant potential. nih.govmdpi.com In one study, several newly synthesized quinazoline derivatives displayed activity in the scPTZ screen. nih.gov Compounds 8 , 13 , and 19 from this research provided 100% protection against PTZ-induced convulsions and were found to be more potent than the reference drug ethosuximide. nih.gov Structure-activity relationship studies suggested that a butyl substitution at position 3 had a significant effect on preventing seizure spread. nih.gov Molecular docking studies have proposed that these compounds may act as positive allosteric modulators of the GABA-A receptor, a mechanism confirmed by in vivo flumazenil (B1672878) antagonism assays. mdpi.com

Other studies have explored different chemical scaffolds. For example, cinnamylpiperazine (B8809312) derivatives have been evaluated for anticonvulsant activity, with flunarizine (B1672889) exhibiting an ED₅₀ of 38.1 mg/kg in the MES test. researchgate.net Isatin-based derivatives have also shown favorable protection in both MES and PTZ models. nih.gov The search for new anticonvulsants is driven by the need for more effective treatments for epilepsy, a condition affecting a significant portion of the global population. nih.gov

Table 3: Anticonvulsant Activity of Selected Derivatives

Toxicological and Adverse Drug Reaction Research

Hepatotoxicity of Cinchophen: Historical and Modern Perspectives

This compound stands as one of the earliest examples of drug-induced liver injury (DILI) identified in the medical world. sygnaturediscovery.comsygnaturediscovery.com Historical reports from the 1920s and 1930s extensively documented the severe hepatic adverse effects associated with its use. wikipedia.orgsygnaturediscovery.comsygnaturediscovery.com

During the 1920s, clinical observations revealed cases of severe adverse effects, including liver damage and cirrhosis, in patients treated with this compound. wikipedia.orgsygnaturediscovery.com The first documented case of jaundice linked to this compound use was recorded in 1923. wikipedia.orgwikiwand.com Toxic cirrhosis with jaundice was a common finding in clinical cases during this period. sygnaturediscovery.comsygnaturediscovery.com Autopsy examinations of fatal cases frequently revealed severe liver damage, necrosis of hepatic cells, and marked tissue atrophy, including yellow atrophy of the liver. wikipedia.orgsygnaturediscovery.comsygnaturediscovery.com

Historical Clinical Observations (1920s-1930s)

| Adverse Effect | Observation Period | Source Type |

| Liver damage | 1920s | Clinical reports |

| Cirrhosis | 1920s | Clinical reports |

| Jaundice | 1923 (first case) | Clinical reports |

| Severe liver damage | 1920s-1930s | Autopsy findings |

| Hepatic cell necrosis | 1920s-1930s | Autopsy findings |

| Marked tissue atrophy | 1920s-1930s | Autopsy findings |

| Yellow atrophy | 1920s-1930s | Autopsy findings |

Fatalities directly linked to this compound use were reported as early as 1925. wikipedia.orgwikiwand.com Reviews from the 1920s and 1930s highlighted a significant case-fatality rate associated with this compound-induced jaundice, estimated to be around 50%. sygnaturediscovery.comsygnaturediscovery.comnih.gov For instance, a review of 117 cases of toxic cirrhosis attributed to this compound found that 61 were fatal. sygnaturediscovery.comsygnaturediscovery.com By 1927, a review of 47 cases from the literature reported 11 deaths due to toxic jaundice. ccjm.org Later reports in the literature increased the total number of reported fatalities to thirty-two, with twenty-six of these cases undergoing autopsy. acpjournals.org These autopsies often showed subacute hepatic degeneration, described as "yellow atrophy". acpjournals.org

Historical Fatality Data

| Year of Report | Number of Cases Reviewed | Fatalities Reported | Case-Fatality Rate (Jaundice) | Source Type |

| 1927 | 47 | 11 | Not specified for all cases | Literature review ccjm.org |

| 1930s (review) | 117 (toxic cirrhosis) | 61 | ~50% | Literature review sygnaturediscovery.comsygnaturediscovery.com |

| Overall | At least 32 | At least 32 | ~50% | Literature reports nih.govacpjournals.org |

Despite extensive historical and modern research, the precise mechanism of this compound-induced liver injury remains unclear. sygnaturediscovery.comsygnaturediscovery.com However, several potential mechanisms have been proposed.

This compound is thought to induce hepatic necrosis through a mechanism involving hypersensitivity or metabolic idiosyncrasy. nih.gov This aligns with the understanding that idiosyncratic DILI occurs unpredictably and is influenced by individual factors, including genetics and immune responses. nih.govwjgnet.comadmescope.com Hypersensitivity reactions can involve the drug or its metabolites acting as haptens, binding to liver proteins and triggering immune-mediated responses. nih.govwjgnet.com Metabolic idiosyncrasy, on the other hand, may involve the formation or accumulation of toxic metabolites due to individual variations in drug metabolism. tropicalgastro.comresearchgate.net

Mitochondrial dysfunction is increasingly recognized as a key factor in the pathogenesis of DILI for various drugs. nih.govsmw.chmdpi.com While specific data directly linking this compound to mitochondrial impairment is limited in the provided sources, the general mechanisms of DILI suggest that disruption of mitochondrial function, impaired ATP production, and effects on fatty acid oxidation can contribute to liver injury, including steatosis and necrosis. nih.govsmw.chmdpi.commdpi.com Many drugs associated with idiosyncratic DILI in humans have shown effects on mitochondrial function in model systems. smw.ch

Hepatic metabolism can generate chemically reactive metabolites that can interfere with cellular homeostasis. nih.govsmw.ch These reactive metabolites may cause damage by binding covalently to hepatic proteins, potentially leading to immunogenic adverse drug reactions through hapten formation. sygnaturediscovery.comsygnaturediscovery.comnih.govsmw.chupertis.ac.id While acyl glucuronidation has been suggested as a potential mechanism for this compound-induced DILI, potentially forming reactive products that bind to hepatic proteins, definitive evidence for this mechanism in vivo remains under investigation. sygnaturediscovery.comsygnaturediscovery.com The covalent binding of drugs and their metabolites is considered a key upstream event in DILI, potentially leading to hepatocellular necrosis, apoptosis, or sensitization to inflammatory mediators. nih.govupertis.ac.id

Proposed Mechanisms of Drug-Induced Liver Injury (DILI)

Inhibition of Biliary Efflux

One proposed mechanism contributing to this compound-induced hepatotoxicity is the inhibition of biliary efflux. Drug-mediated inhibition of bile salt efflux transporters, such as the bile salt export pump (BSEP), can lead to an increase in the concentration of intracellular bile acids within hepatocytes. nih.govuma.es This accumulation of bile acids can damage mitochondria and potentially result in hepatocyte death. uma.es While the exact role of biliary efflux inhibition by this compound is still being elucidated, it is considered a potential factor in the observed liver injury. sygnaturediscovery.com Some evidence suggests that drugs inhibiting BSEP may be more likely to cause idiosyncratic drug-induced liver injury (DILI). uma.es

Role of Quinoline (B57606) Nucleus Degradation

Historically, the degradation of the quinoline nucleus of this compound has been suggested as a cause for its hepatotoxic effects. sygnaturediscovery.com However, recent studies utilizing chemical stability assays in various biologically relevant matrices, including plasma, bile, and simulated gastrointestinal fluids, indicate that this compound is chemically stable with a half-life greater than 24 hours. sygnaturediscovery.com This suggests that the degradation of the quinoline nucleus into potentially toxic reactive molecules is unlikely to be a primary mechanism of toxicity. sygnaturediscovery.com Despite this, in silico toxicity prediction software has sometimes highlighted the quinoline aspect of the molecule as a risk for hepatotoxicity. sygnaturediscovery.com

Animal Models for Studying this compound-Induced Hepatotoxicity

Animal models serve as crucial tools in determining the pathogenesis and mechanisms of toxicity in biomedical research. biomedpharmajournal.org Rodents, rabbits, mice, guinea pigs, sheep, and monkeys are among the species globally used to investigate hepatotoxic footprints of various substances. biomedpharmajournal.org While the provided search results specifically mention the use of Sprague Dawley rats in studies assessing the in vivo disposition of this compound and its metabolites sygnaturediscovery.com, detailed information specifically linking this compound-induced hepatotoxicity research to various animal models within the search results is limited. Generally, animal models are employed to understand fundamental mechanisms of xenobiotic-induced liver dysfunction, which can manifest as hepatocyte necrosis, steatosis, and oxidative degradation of lipids leading to centrilobular necrosis. biomedpharmajournal.org Studies in rats have identified several this compound metabolites in tissues like blood, bile, and urine, providing insights into its metabolic fate. sygnaturediscovery.com

Other Documented Adverse Effects

Beyond hepatotoxicity, this compound has been associated with a range of other adverse effects.

Gastrointestinal Discomfort and Diarrhea

Gastrointestinal discomfort and diarrhea are among the documented adverse effects of this compound. wikipedia.orgwikiwand.com Drug-induced gastrointestinal side effects such as dyspepsia, nausea, vomiting, diarrhea, and constipation are commonly observed with various pharmacological agents. researchgate.net While often self-limiting, some can be more severe. researchgate.net The specific mechanisms by which this compound causes gastrointestinal discomfort and diarrhea are not explicitly detailed in the provided search results, but these symptoms are recognized as part of its toxicity profile. wikipedia.orgwikiwand.com

Hyperventilation and Hyperthermia

Hyperventilation and hyperthermia (fever) have also been reported as symptoms of this compound toxicity. wikipedia.orgwikiwand.com These effects can manifest hours after administration. wikipedia.orgwikiwand.com While the search results mention salicylate (B1505791) poisoning as a cause of hyperventilation and hyperthermia acepnow.com, a direct mechanistic link for this compound in the provided results is not established. However, their inclusion in the reported symptoms of this compound toxicity indicates their association with exposure to the compound. wikipedia.orgwikiwand.com

Dermatological Reactions (e.g., hives, scarlatiniform rash)

Dermatological reactions, including hives (urticaria) and scarlatiniform rash, are documented adverse effects associated with this compound. wikipedia.orgsygnaturediscovery.comwikiwand.comacpjournals.org Hives are characterized by migratory, elevated, pruritic, reddish plaques caused by local dermal edema. msdmanuals.com Case reports from the early 20th century specifically mention skin rashes, including scarlatiniform rash, following this compound administration. acpjournals.org These reactions are part of the known idiosyncratic responses to the drug. acpjournals.org

Agranulocytosis and Agranulocytopenia

Agranulocytosis, a severe reduction in the number of circulating granulocytes (a type of white blood cell, primarily neutrophils), and the less severe agranulocytopenia, have been identified as potential adverse effects of this compound exposure nih.govnih.gov. This condition significantly increases the risk of severe infection nih.gov. While agranulocytosis can be hereditary or acquired, drug-induced agranulocytosis is a known phenomenon associated with various medications, including some NSAIDs, antithyroid drugs, and antipsychotics mdpi.com. This compound has been specifically implicated in causing toxic hepatitis and agranulocytosis nih.gov. The mechanism by which this compound induces these hematological disorders is not fully elucidated, but drug-induced agranulocytosis can involve direct toxicity to bone marrow or immune-mediated destruction of neutrophils scholaris.ca.

Neurological Symptoms (e.g., delirium, convulsions, coma)

This compound toxicity can manifest with a variety of neurological symptoms, including delirium, convulsions, and coma wikipedia.org. These central nervous system effects can occur within 6 to 12 hours following administration wikipedia.org. Alterations in mental status, ranging from agitation to coma, are common manifestations of drug toxicity affecting the central nervous system reliasmedia.com. Seizures are also a potential neurological consequence of drug intoxication emcrit.org. The precise mechanisms by which this compound elicits these neurological effects are not fully detailed in the available information, but drug-induced neurological symptoms can result from imbalances in neurotransmitter systems or direct neurotoxicity reliasmedia.com.

Fatty Degeneration of Heart and Kidneys

Autopsy findings in cases of fatal this compound poisoning have revealed fatty degeneration of the heart and kidneys wikipedia.org. This indicates damage to these vital organs at a cellular level, characterized by the abnormal accumulation of fats wikipedia.org. In the kidneys, damage is primarily observed in the tubules of the cortex, involving cloudy swelling and destruction, while glomeruli typically appear undamaged ccjm.org. Drug-induced nephrotoxicity, affecting kidney function and structure, is a significant clinical problem mdpi.com. Similarly, the heart relies heavily on fatty acid metabolism, and imbalances in lipid uptake and oxidation can lead to lipid accumulation and potential cardiac toxicity nih.gov. The specific pathways leading to fatty degeneration in the heart and kidneys due to this compound require further detailed investigation.

Acute Pancreatitis

Acute pancreatitis, an inflammatory condition of the pancreas, has been reported following the ingestion of excessive amounts of this compound acpjournals.org. Drug-induced acute pancreatitis can occur through various mechanisms, including direct toxic effects on pancreatic cells, accumulation of toxic metabolites, or hypersensitivity reactions nih.gov. While the specific mechanism for this compound-induced pancreatitis is not explicitly detailed, the association has been documented acpjournals.org.

Comparative Toxicology with Other Drugs (e.g., NSAIDs, Salicylates)

This compound was historically used for conditions also treated by non-steroidal anti-inflammatory drugs (NSAIDs) and salicylates wikipedia.orgresearchgate.net. These drug classes share some therapeutic applications but exhibit distinct toxicological profiles. NSAIDs, for instance, are well-known for causing gastrointestinal irritation and ulceration, as well as potential renal damage vin.comglobalrph.com. Salicylates, such as aspirin, also carry risks of gastrointestinal issues and can cause salicylate toxicity with symptoms like headache, tinnitus, and gastrointestinal distress medscape.com.

While this compound's primary severe toxicity is hepatotoxicity, which led to its withdrawal from human use, NSAIDs and salicylates have different primary toxicity concerns wikipedia.orgvin.comglobalrph.com. Comparative studies on the inflammatory reactivity of connective tissue have been conducted between salicylates and other anti-inflammatory agents like corticoids nih.gov. However, direct, detailed comparative toxicological studies specifically contrasting the full spectrum of this compound's toxicities (hepatotoxicity, agranulocytosis, neurological effects, fatty degeneration, pancreatitis) with the specific toxicities of various NSAIDs and salicylates are less commonly found in readily available summaries, given this compound's historical context and withdrawal from widespread human use. The toxicity of NSAIDs varies among individual agents and across species researchgate.net.

Risk Assessment and Safety Considerations for this compound Derivatives

The significant toxicity of this compound, particularly its hepatotoxicity, has raised concerns regarding the safety of its derivatives wikipedia.org. While this compound itself is largely discontinued (B1498344) for human use, the potential risks associated with structurally related compounds are a critical consideration in drug development and assessment wikipedia.org. Risk assessment in toxicology involves evaluating the potential for adverse health effects from exposure to a substance nih.gov. This includes identifying hazards, characterizing the dose-response relationship, assessing exposure, and characterizing the risk europa.eu.

For this compound derivatives, safety considerations would necessitate thorough toxicological evaluations to determine if they retain the severe toxic properties of the parent compound wikipedia.org. This would involve preclinical studies and, if applicable, carefully monitored clinical trials to identify any signs of hepatotoxicity, hematological disorders, or other adverse effects observed with this compound wikipedia.org. The history of this compound serves as a cautionary example regarding the potential for severe, sometimes idiosyncratic, reactions within a drug class acpjournals.org. Therefore, the development and use of any this compound derivatives would require rigorous risk assessment frameworks to ensure patient safety, taking into account the lessons learned from this compound's toxicological history.

Metabolism and Pharmacokinetics

Historical Studies on Cinchophen Metabolism

Early studies into this compound's metabolism date back to the early 20th century, following its introduction as a treatment for gout and arthritis in 1908. Investigations in 1911 and 1912 successfully isolated metabolites of this compound from human urine, indicating that the compound undergoes biotransformation within the body. wikipedia.org These historical studies laid the groundwork for later, more detailed analyses of this compound's metabolic pathways.

Metabolite Identification and Characterization

More recent studies employing advanced analytical techniques have further elucidated the metabolic fate of this compound. Using techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers have identified and characterized several metabolites in different species. sygnaturediscovery.comnih.gov

One study identified a total of five metabolites in rat tissues (blood, bile, and urine) and in human plated hepatocytes. sygnaturediscovery.com These identified metabolites included glucuronide conjugates, hydroxythis compound, and methoxythis compound, which had been previously suggested in literature but were identified in vivo using LC-MS techniques in this study for the first time. sygnaturediscovery.com Additionally, a glycine (B1666218) conjugate metabolite was identified that had not been previously described. sygnaturediscovery.com

The formation of an acyl glucuronide conjugate (M4) has been noted, and this metabolite shows evidence of significant acyl migration. sygnaturediscovery.com Acyl migration is a property that has been linked to the formation of reactive and potentially toxic drug metabolites capable of forming protein adducts. sygnaturediscovery.com This characteristic of the acyl glucuronide metabolite has been suggested as a potential contributing factor to this compound-induced liver injury, drawing parallels with proposed mechanisms of hepatotoxicity for other NSAIDs like diclofenac. sygnaturediscovery.com

Historically, the quinoline (B57606) nucleus of this compound and its potential for endogenous degradation were considered possible causes of hepatotoxic effects, although there was a lack of in vivo or in vitro evidence to support this. sygnaturediscovery.com

Pharmacokinetic Parameters (e.g., volume of distribution, clearance, half-life)

Pharmacokinetic studies provide crucial data on how a drug is absorbed, distributed, metabolized, and eliminated by the body. Parameters such as volume of distribution, clearance, and half-life are key indicators of a drug's disposition.

In studies conducted in dogs, intravenous administration of this compound at a dose rate of 12.5 mg/kg yielded specific pharmacokinetic parameters. researchgate.netmedchemexpress.cominvivochem.com The volume of distribution (Vd area) was determined to be 0.13 L/kg. researchgate.netmedchemexpress.cominvivochem.com The clearance rate (Cl) was found to be 0.15 L/h. researchgate.netmedchemexpress.cominvivochem.com The half-life (t1/2β) following intravenous administration was reported as 7.92 hours. researchgate.netmedchemexpress.cominvivochem.com The plasma concentration-time curve (AUC0-∞) was 1187.0 μ/ml.h in dogs. medchemexpress.cominvivochem.com

For context, the volume of distribution relates the total amount of drug in the body to the plasma concentration, indicating the extent of drug distribution into tissues. msdvetmanual.comnih.gov Clearance represents the volume of plasma cleared of the drug per unit time. msdvetmanual.com The half-life is the time required for the plasma concentration of a drug to decrease by half, reflecting the rate of elimination. msdvetmanual.comnih.govderangedphysiology.com

While data in humans is less detailed due to the drug's withdrawal, one source mentions a half-life in human blood of 4-4.5 hours after dosage with this compound. invivochem.com

Bioavailability Studies

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Studies in dogs have investigated the oral bioavailability of this compound. Following oral administration at a single dose of 12.5 mg/kg, the mean maximum plasma concentration (Cmax) was 77.75 μg/ml, and the time to reach Cmax (tmax) was 2.76 hours. medchemexpress.cominvivochem.com The plasma concentration-time curve (AUC0-∞) following oral administration was nearly as large as that following intravenous administration, indicating an oral bioavailability of 87.21%. researchgate.netmedchemexpress.cominvivochem.com Another study in dogs reported an oral bioavailability of 95.93% (± 14.65%). gla.ac.uk

Influence of Combination Therapies on this compound Efficacy

While the primary focus is on metabolism and pharmacokinetics, some information exists regarding this compound's use in combination therapies and potential influences on its efficacy. This compound has been used in combination with prednisolone (B192156) in veterinary medicine for the treatment of osteoarthritis in dogs. wikipedia.orgresearchgate.netmedchemexpress.cominvivochem.com This combination has shown efficacy comparable to phenylbutazone (B1037) in improving clinical signs of osteoarthritis in dogs, such as lameness, weight-bearing, joint mobility, and stiffness. researchgate.netmedchemexpress.cominvivochem.com

However, it is important to note that the therapeutic efficacy of this compound can be decreased when used in combination with certain thiazide diuretics, including Bendroflumethiazide, Benzthiazide, Chlorothiazide, Cyclopenthiazide, Cyclothiazide, Hydrochlorothiazide, Hydroflumethiazide, Methyclothiazide, Polythiazide, and Trichlormethiazide. drugbank.com

Analytical Chemistry and Characterization of Cinchophen and Its Derivatives

Spectroscopic Techniques for Characterization (IR, 1H NMR, 13C NMR, Mass Spectrometry, UV)

Spectroscopic methods are indispensable for elucidating the molecular structure of cinchophen. ucsb.edu Each technique probes different aspects of the molecule's interaction with electromagnetic radiation, providing a unique piece of structural information. ucsb.edulehigh.edu

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key peaks include a strong absorption for the carboxylic acid carbonyl group (C=O) and stretches for the aromatic C-H and carboxylic O-H bonds.

This compound: The structure of synthesized this compound can be confirmed by its IR spectrum, which shows characteristic peaks at 1704 cm⁻¹ (C=O), 3034 cm⁻¹ (aromatic C-H stretch), and 3360 cm⁻¹ (O-H stretch). hakon-art.com Additional appropriate peaks have been observed at 1203, 760, 731, and 699 cm⁻¹. hakon-art.com

Derivatives: For this compound derivatives, such as amides, characteristic peaks for –NH stretching are observed in the 3000-3200 cm⁻¹ range, while the C=O group absorption is seen around 1620-1750 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H NMR: The proton NMR spectra of this compound derivatives typically show complex multiplets in the aromatic region, generally between δ 7.0 and 8.24 ppm, which correspond to the protons on the quinoline (B57606) and phenyl rings. researchgate.netpsu.edu

¹³C NMR: ¹³C NMR is used in the structural analysis of this compound derivatives, helping to confirm the carbon skeleton of synthesized analogues. researchgate.net

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. ucsb.edu The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

This compound: The mass spectrum for this compound shows characteristic m/z (mass-to-charge ratio) values at 251 (molecular ion, M⁺), 250, 233, 205, 172, and 127, among others. hakon-art.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used for quantitative analysis.

This compound Derivatives: In methanol, this compound derivatives typically exhibit maximum absorption (λmax) in the wavelength range of 200 nm to 300 nm. researchgate.net The specific λmax can be used for characterization and quantification.

Table 1: Summary of Spectroscopic Data for this compound Characterization

| Technique | Type of Information | Typical Observed Values for this compound/Derivatives | Reference |

|---|